Cas no 223749-70-0 (2,2-Dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene)

2,2-Dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene is a fluorinated chromene derivative characterized by its unique structural features, including a trifluorobutoxy substituent and a dimethyl-substituted chromene core. This compound is of interest in synthetic and medicinal chemistry due to its potential as a versatile intermediate for the development of bioactive molecules. The presence of the trifluorobutoxy group enhances lipophilicity and metabolic stability, making it valuable for applications in drug discovery and material science. Its well-defined molecular structure allows for precise modifications, facilitating further functionalization. The compound is typically synthesized under controlled conditions to ensure high purity and consistency, making it suitable for research and industrial applications requiring reliable performance.
2,2-Dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene structure
223749-70-0 structure
Product name:2,2-Dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene
CAS No:223749-70-0
MF:C15H17F3O2
MW:286.289495229721
CID:5071321
PubChem ID:10913132

2,2-Dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene Chemical and Physical Properties

Names and Identifiers

    • 2,2-Dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene
    • 2,2-dimethyl-6-(4,4,4-trifluorobutoxy)chromene
    • CS-0121064
    • IAELHYITLRGWSB-UHFFFAOYSA-N
    • SS-5380
    • SCHEMBL6937184
    • 2,2-Dimethyl-6-( 4,4,4-trifluorobu toxy)-2H-chrom ene
    • 223749-70-0
    • E81464
    • Inchi: 1S/C15H17F3O2/c1-14(2)8-6-11-10-12(4-5-13(11)20-14)19-9-3-7-15(16,17)18/h4-6,8,10H,3,7,9H2,1-2H3
    • InChI Key: IAELHYITLRGWSB-UHFFFAOYSA-N
    • SMILES: FC(CCCOC1C=CC2=C(C=1)C=CC(C)(C)O2)(F)F

Computed Properties

  • Exact Mass: 286.11806427 g/mol
  • Monoisotopic Mass: 286.11806427 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 350
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Molecular Weight: 286.29
  • Topological Polar Surface Area: 18.5

2,2-Dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1191704-1g
2,2-Dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene
223749-70-0 98%
1g
¥7800 2023-04-14
Aaron
AR01X04C-1g
2,2-Dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene
223749-70-0 98%
1g
$832.00 2023-12-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1191704-100mg
2,2-Dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene
223749-70-0 98%
100mg
¥2520 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1191704-250mg
2,2-Dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene
223749-70-0 98%
250mg
¥4500 2023-04-14
Aaron
AR01X04C-100mg
2,2-Dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene
223749-70-0 98%
100mg
$250.00 2023-12-14
Aaron
AR01X04C-250mg
2,2-Dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene
223749-70-0 98%
250mg
$416.00 2023-12-14
1PlusChem
1P01WZW0-100mg
2,2-Dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene
223749-70-0 99%
100mg
$456.00 2023-12-18
1PlusChem
1P01WZW0-250mg
2,2-Dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene
223749-70-0 99%
250mg
$743.00 2023-12-18

Additional information on 2,2-Dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene

Introduction to 2,2-Dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene (CAS No. 223749-70-0) and Its Emerging Applications in Chemical Biology and Medicine

2,2-Dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene, identified by its unique Chemical Abstracts Service (CAS) number 223749-70-0, represents a structurally sophisticated compound with significant potential in the realms of chemical biology and pharmaceutical development. This chromene derivative, characterized by its dimethyl substitution at the 2-position and a 4,4,4-trifluorobutoxy moiety at the 6-position, has garnered attention due to its distinct chemical properties and promising biological activities. The chromene core itself is a well-studied scaffold known for its stability and versatility in drug design, while the fluorinated alkoxy group introduces unique electronic and steric effects that modulate its interactions with biological targets.

The compound's molecular structure combines the rigidity of the chromene ring system with the lipophilicity and metabolic stability provided by the trifluorobutoxy group. This combination makes it an attractive candidate for further exploration in medicinal chemistry, particularly in the development of novel therapeutic agents. The fluorine atoms at the 4,4,4 positions not only enhance the compound's bioavailability but also contribute to its binding affinity by participating in hydrophobic interactions and potentially hydrogen bonding with biological macromolecules.

Recent advancements in computational chemistry have enabled more precise predictions of the pharmacokinetic and pharmacodynamic properties of such complex molecules. Studies using molecular docking simulations have suggested that 2,2-Dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene may interact with various enzymes and receptors involved in critical biological pathways. For instance, preliminary data indicate potential binding to cytochrome P450 enzymes, which are pivotal in drug metabolism, as well as to transcription factors that regulate inflammatory responses.

In light of these findings, researchers have begun investigating the compound's potential as an inhibitor of inflammatory pathways. Chronic inflammation is implicated in a wide range of diseases, including cardiovascular disorders, neurodegenerative conditions, and certain types of cancer. The ability of 2,2-Dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene to modulate these pathways could offer therapeutic benefits if further validated through experimental studies. Additionally, its structural features may make it a valuable tool for developing photoactivatable probes in cellular imaging research.

The synthesis of this compound presents an interesting challenge due to its multi-step reaction sequence involving both heterocyclic chemistry and fluorinated functional group manipulations. Advanced synthetic methodologies have been employed to achieve high yields and purity levels necessary for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the chromene core and introducing the trifluorobutoxy side chain efficiently.

From a regulatory perspective, ensuring compliance with Good Manufacturing Practices (GMP) is essential for any compound intended for medical use. The synthesis and purification processes for 2,2-Dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene must adhere to stringent quality control measures to guarantee consistency and safety. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely employed to confirm structural integrity and assess impurity profiles.

The growing interest in fluorinated compounds stems from their widespread presence in approved drugs due to their ability to improve pharmacological properties like bioavailability and metabolic stability. The development of methodologies for introducing fluorine atoms into complex molecules has been a major focus in synthetic organic chemistry over recent decades. The synthesis of 223749-70-0 exemplifies this trend by incorporating multiple fluorinated units into a biologically relevant scaffold.

Future directions for research on this compound include exploring its potential applications in oncology. Preclinical studies have hinted at its ability to inhibit certain kinases involved in cancer cell proliferation. Given the success of kinase inhibitors as a class of therapeutic agents, further investigation into the antitumor activity of 2,2-Dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene could yield significant insights into novel treatment strategies for various malignancies.

The role of computational modeling in drug discovery cannot be overstated. By leveraging machine learning algorithms trained on large datasets of known drug-target interactions, 223749-70-0 can be ranked among promising candidates for further experimental validation based on predicted binding affinities and physicochemical properties. Such approaches accelerate the hit-to-drug process by prioritizing compounds with favorable characteristics early in the discovery pipeline.

Environmental considerations also play a crucial role in modern drug development practices. The synthesis of fluorinated compounds must be conducted with an emphasis on sustainability by minimizing waste generation and reducing energy consumption where possible. Green chemistry principles are increasingly being integrated into synthetic protocols to ensure that pharmaceutical innovation aligns with ecological responsibility.

The versatility of chromene derivatives extends beyond pharmaceutical applications; they are also utilized as dyes, sensors, and materials for optoelectronic devices due to their ability to absorb visible light efficiently through their conjugated systems. The introduction of electron-withdrawing groups such as fluoroalkoxy substituents can further tune optical properties like fluorescence emission wavelengths, making this class of compounds valuable not only from a medicinal chemistry perspective but also from an industrial materials science standpoint.

In conclusion, 223749-70-0, or (CAS No.) 2, represents a structurally intriguing compound with multiple potential applications across chemical biology, medicine, and materials science fields. Its unique combination of structural features—namely, dimethyl substitution, fluorinated alkoxy groups,—alongside promising preliminary biological activities, positions it as an exciting subject for future research endeavors aimed at developing novel therapeutics or advanced functional materials.

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